![molecular formula C19H22N4O2S3 B4543894 2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol](/img/structure/B4543894.png)
2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol
Description
The compound "2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol" is a part of the thienopyrimidine derivatives, which have attracted significant interest due to their broad spectrum of biological activities, including antimicrobial and neurotropic activities. Such compounds have been synthesized to explore their potential in various applications, excluding drug use and dosage specifics or side effects (Sirakanyan et al., 2018).
Synthesis Analysis
The synthesis of thienopyrimidine derivatives often involves multi-step processes starting from specific precursors like ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate. Efficient methods have been developed to obtain new amino derivatives, indicating a complex synthesis pathway that integrates various heterocycles within the molecule (Sirakanyan et al., 2018).
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives reveals a complex arrangement of atoms and functional groups, contributing to their significant biological activity. Spectroscopic results have shown specific tautomeric forms in the solid state and solution, highlighting the compound's dynamic nature (Sirakanyan et al., 2018).
Chemical Reactions and Properties
Thienopyrimidine derivatives exhibit a range of chemical reactions, including synthesis pathways involving condensation, cyclization, and substitution reactions. These compounds have shown promising antimicrobial activity against gram-positive and gram-negative bacilli strains, indicating their potential as antimicrobial agents. The activity depends significantly on the nature of substituents, illustrating the importance of chemical modifications in determining biological activity (Sirakanyan et al., 2018).
properties
IUPAC Name |
4,4-dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S3/c1-19(2)8-10-11(9-25-19)15(23-4-6-24-7-5-23)21-17-12(10)13-14(28-17)16(26)22-18(20-13)27-3/h4-9H2,1-3H3,(H,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUCEMABVAKWBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=S)N=C(N4)SC)N5CCOCC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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